N,N-bis(cyanomethyl)-3,3-diphenylpropanamide
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Overview
Description
N,N-bis(cyanomethyl)-3,3-diphenylpropanamide is an organic compound that belongs to the class of nitriles. Nitriles are known for their versatility in organic synthesis and their presence in various biologically active molecules. This compound is characterized by the presence of two cyanomethyl groups attached to a diphenylpropanamide backbone, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanamide with formaldehyde and a cyanide source such as trimethylsilyl cyanide (TMSCN) in the presence of a catalyst like copper chloride (CuCl) and copper triflate (Cu(OTf)2). This reaction is a multi-component coupling reaction that proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and reaction parameters is crucial to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyanomethyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and nitriles.
Scientific Research Applications
N,N-bis(cyanomethyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-3,3-diphenylpropanamide involves its interaction with various molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. The compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar in structure but contains a trifluoromethanesulfonamide group instead of the diphenylpropanamide backbone.
N,N-bis(cyanomethyl)methylenediamine: Contains a methylenediamine backbone instead of diphenylpropanamide.
Uniqueness
N,N-bis(cyanomethyl)-3,3-diphenylpropanamide is unique due to its diphenylpropanamide backbone, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C19H17N3O/c20-11-13-22(14-12-21)19(23)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,13-15H2 |
InChI Key |
VDUOXYZTNWCDRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N(CC#N)CC#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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